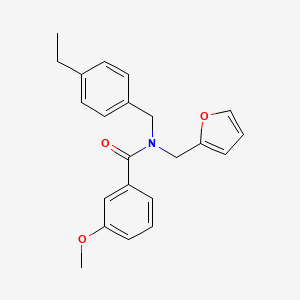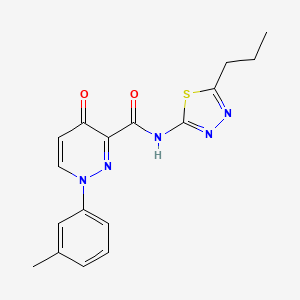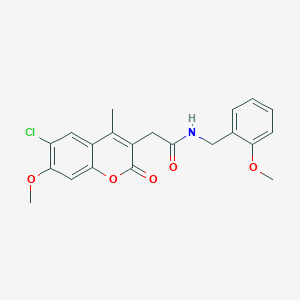
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHOXYBENZAMIDE is a complex organic compound that features a benzamide core substituted with ethylphenyl, furanyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzoic acid with 4-ethylbenzylamine and 2-furylmethylamine under controlled conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furanyl group may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHOXYBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHOXYBENZAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHOXYBENZAMIDE
- N-[(4-ETHYLPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-3-METHOXYBENZAMIDE
- N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHOXYBENZAMIDE is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethylphenyl and furanyl groups, along with the methoxy substitution, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-3-methoxybenzamide |
InChI |
InChI=1S/C22H23NO3/c1-3-17-9-11-18(12-10-17)15-23(16-21-8-5-13-26-21)22(24)19-6-4-7-20(14-19)25-2/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
NBFCFVMYKIALRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11392224.png)
![N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11392226.png)
![3-(4-Chlorophenyl)-1-ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11392235.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide](/img/structure/B11392242.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide](/img/structure/B11392255.png)
![N-(2-furylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11392258.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11392262.png)

![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392280.png)

![3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11392288.png)
![6-(4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392295.png)

![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392310.png)
